REACTION_CXSMILES
|
C([O:4][CH2:5][CH2:6][CH2:7][CH2:8]Cl)(=O)C.[OH:10][C:11]1[CH:21]=[CH:20][C:14]([C:15]([O:17]CC)=[O:16])=[CH:13][CH:12]=1.C(=O)([O-])[O-].[K+].[K+]>[I-].[K+].CN(C=O)C>[OH:4][CH2:5][CH2:6][CH2:7][CH2:8][O:10][C:11]1[CH:12]=[CH:13][C:14]([C:15]([OH:17])=[O:16])=[CH:20][CH:21]=1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
276.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCCCCCl
|
Name
|
|
Quantity
|
249 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
248 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
ice water
|
Quantity
|
5 L
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 90° C. for 11 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off with suction
|
Type
|
WASH
|
Details
|
washed with 41 of ice-water
|
Type
|
DISSOLUTION
|
Details
|
The crude product was dissolved in 3 l of ethanol
|
Type
|
ADDITION
|
Details
|
potassium hydroxide (400 g) was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured into 6 l of ice-water
|
Type
|
FILTRATION
|
Details
|
the precipitate was filtered off
|
Type
|
WASH
|
Details
|
The precipitate was washed with water until neutral and
|
Type
|
CUSTOM
|
Details
|
subsequently dried
|
Reaction Time |
11 h |
Name
|
|
Type
|
product
|
Smiles
|
OCCCCOC1=CC=C(C(=O)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 282.1 g | |
YIELD: PERCENTYIELD | 89% | |
YIELD: CALCULATEDPERCENTYIELD | 89.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |